molecular formula C23H30O2S B14509438 S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate CAS No. 64409-00-3

S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate

Cat. No.: B14509438
CAS No.: 64409-00-3
M. Wt: 370.5 g/mol
InChI Key: VUMFXASQEAIEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate: It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a butoxybenzene carbothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate typically involves the reaction of 4-butoxybenzoic acid with 4-hexylphenyl thiol in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol or thioether derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions for electrophilic aromatic substitution typically involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate is used as a building block in organic synthesis

Biology: In biological research, this compound may be used as a probe to study the interactions of thiol-containing molecules with biological targets. Its ability to undergo oxidation and reduction makes it a useful tool in redox biology studies.

Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate exerts its effects is primarily through its ability to undergo redox reactions. The sulfur atom in the carbothioate group can participate in oxidation-reduction cycles, influencing the compound’s reactivity and interactions with other molecules. Molecular targets may include enzymes and proteins that are sensitive to redox changes, potentially affecting their function and activity.

Comparison with Similar Compounds

  • S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate
  • S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate
  • S-(4-Pentylphenyl) 4-butoxybenzenecarbothioate

Comparison: Compared to these similar compounds, S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and overall chemical properties. The hexyl group provides a balance between hydrophobicity and steric effects, making this compound particularly interesting for applications requiring specific molecular interactions.

Properties

CAS No.

64409-00-3

Molecular Formula

C23H30O2S

Molecular Weight

370.5 g/mol

IUPAC Name

S-(4-hexylphenyl) 4-butoxybenzenecarbothioate

InChI

InChI=1S/C23H30O2S/c1-3-5-7-8-9-19-10-16-22(17-11-19)26-23(24)20-12-14-21(15-13-20)25-18-6-4-2/h10-17H,3-9,18H2,1-2H3

InChI Key

VUMFXASQEAIEQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.